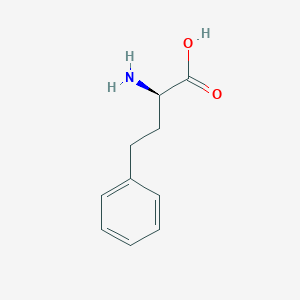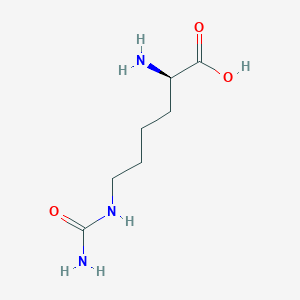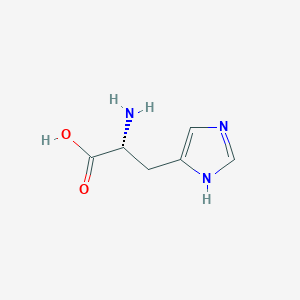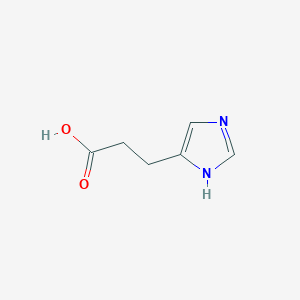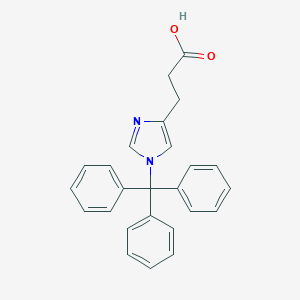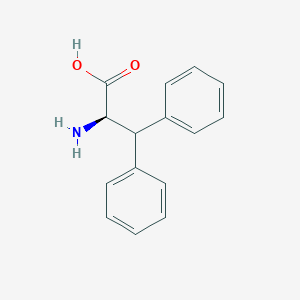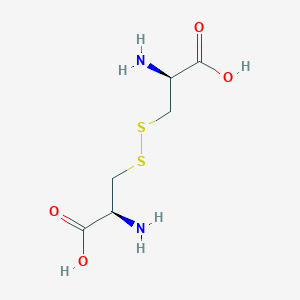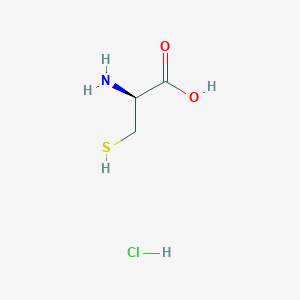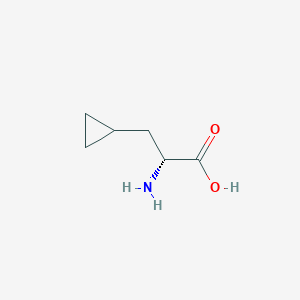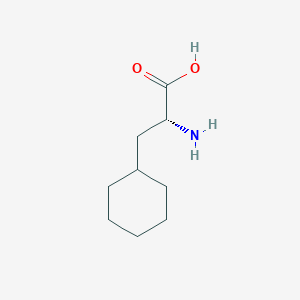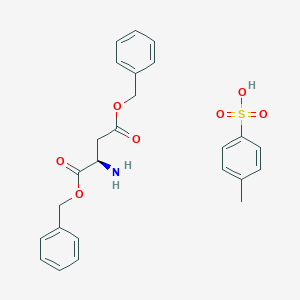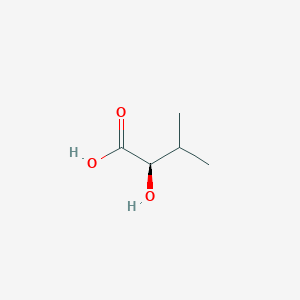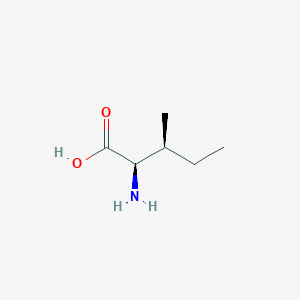
(R)-2-Aminodecanoic acid
Übersicht
Beschreibung
®-2-Aminodecanoic acid is an organic compound belonging to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a decanoic acid chain. This compound is notable for its chiral nature, existing in the ®-configuration, which means the amino group is positioned on the right side in its three-dimensional structure. Amino acids like ®-2-Aminodecanoic acid play crucial roles in various biochemical processes and are fundamental building blocks of proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminodecanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from decanoic acid. The process typically includes the following steps:
Protection of the Carboxyl Group: The carboxyl group of decanoic acid is protected using a suitable protecting group such as a methyl ester.
Introduction of the Amino Group: The protected decanoic acid undergoes a reaction with a chiral amine source to introduce the amino group at the second carbon position.
Deprotection: The protecting group is removed to yield ®-2-Aminodecanoic acid.
Industrial Production Methods: In industrial settings, the production of ®-2-Aminodecanoic acid may involve biocatalytic processes using enzymes to achieve high enantioselectivity. Enzymes such as transaminases can be employed to catalyze the amination of decanoic acid derivatives, ensuring the production of the desired ®-enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Aminodecanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Aminodecanoic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in metabolic pathways.
Industry: It is utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of ®-2-Aminodecanoic acid involves its interaction with specific molecular targets and pathways. As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. It may also act as a substrate for enzymes, participating in various metabolic reactions. The exact pathways and targets depend on the specific biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Aminodecanoic acid: The enantiomer of ®-2-Aminodecanoic acid, differing in the spatial arrangement of the amino group.
2-Aminododecanoic acid: A longer-chain analog with similar chemical properties.
2-Aminooctanoic acid: A shorter-chain analog with comparable reactivity.
Uniqueness: ®-2-Aminodecanoic acid is unique due to its specific chiral configuration, which can impart distinct biological activities and interactions compared to its enantiomer and other analogs. Its specific chain length also influences its solubility and reactivity, making it suitable for particular applications in research and industry.
Eigenschaften
IUPAC Name |
(2R)-2-aminodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGUCXQUOKWKH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90707955 | |
| Record name | (2R)-2-Aminodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84276-16-4 | |
| Record name | (2R)-2-Aminodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-2-Aminodecanoic acid in the context of the research paper?
A1: this compound serves as a crucial chiral building block in the synthesis of (R)-4-dodecanolide []. The researchers utilized this compound, obtained through enzymatic resolution, to construct the desired stereochemistry of the target molecule. This highlights the importance of this compound in accessing specific enantiomers of biologically relevant compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


